

An In-depth Technical Guide to Cumyl-THPINACA (CAS: 1400742-50-8)

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Compound of Interest

Compound Name: Cumyl-thpinaca

Cat. No.: B571559

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-THPINACA, a synthetic cannabinoid receptor agonist (SCRA), has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the core properties of **Cumyl-THPINACA** (CAS: 1400742-50-8), intended to support research, forensic analysis, and drug development efforts. The document details its physicochemical characteristics, pharmacological profile, and metabolic fate. Standardized experimental protocols for its study are also presented, alongside visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of its scientific context.

Physicochemical Properties

Cumyl-THPINACA is an indazole-3-carboxamide derivative characterized by a cumyl group and a tetrahydropyran (THP) moiety. Its chemical and physical properties are summarized in the table below. While specific melting and boiling points are not readily available in the literature, its formulation as a neat solid and solubility in organic solvents provide practical guidance for laboratory handling.[1]

Property	Value	Source
CAS Number	1400742-50-8	[1] [2]
IUPAC Name	N-(1-methyl-1-phenylethyl)-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-indazole-3-carboxamide	[1]
Molecular Formula	C ₂₃ H ₂₇ N ₃ O ₂	[1] [2] [3]
Molecular Weight	377.48 g/mol	[2]
Appearance	Neat solid	[1]
Solubility	Soluble in DMSO	[4]
Storage	-20°C	[1] [4]
Stability	≥ 2 years at -20°C	[1]

Pharmacological Profile

Cumyl-THPINACA is a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[\[5\]](#) Its high affinity and efficacy at these receptors are central to its biological activity.

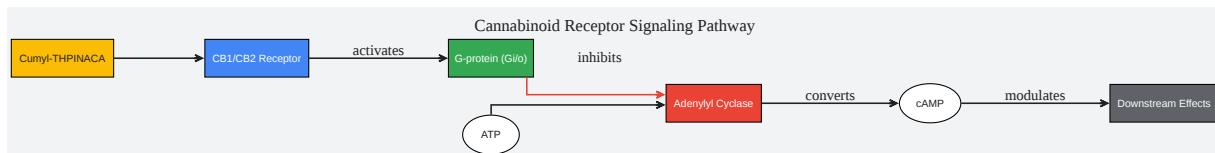
Receptor Binding and Efficacy

Quantitative analysis of **Cumyl-THPINACA**'s interaction with cannabinoid receptors reveals its high potency, as detailed in the following table.

Parameter	CB1 Receptor	CB2 Receptor	Source
Binding Affinity (K _i)	1.23 ± 0.20 nM	1.38 ± 0.86 nM	[6]
Efficacy (EC ₅₀)	0.1 nM	0.59 nM	[5]

Signaling Pathway

As a cannabinoid receptor agonist, **Cumyl-THPINACA** modulates intracellular signaling cascades upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels.



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Cannabinoid Receptor Signaling Pathway

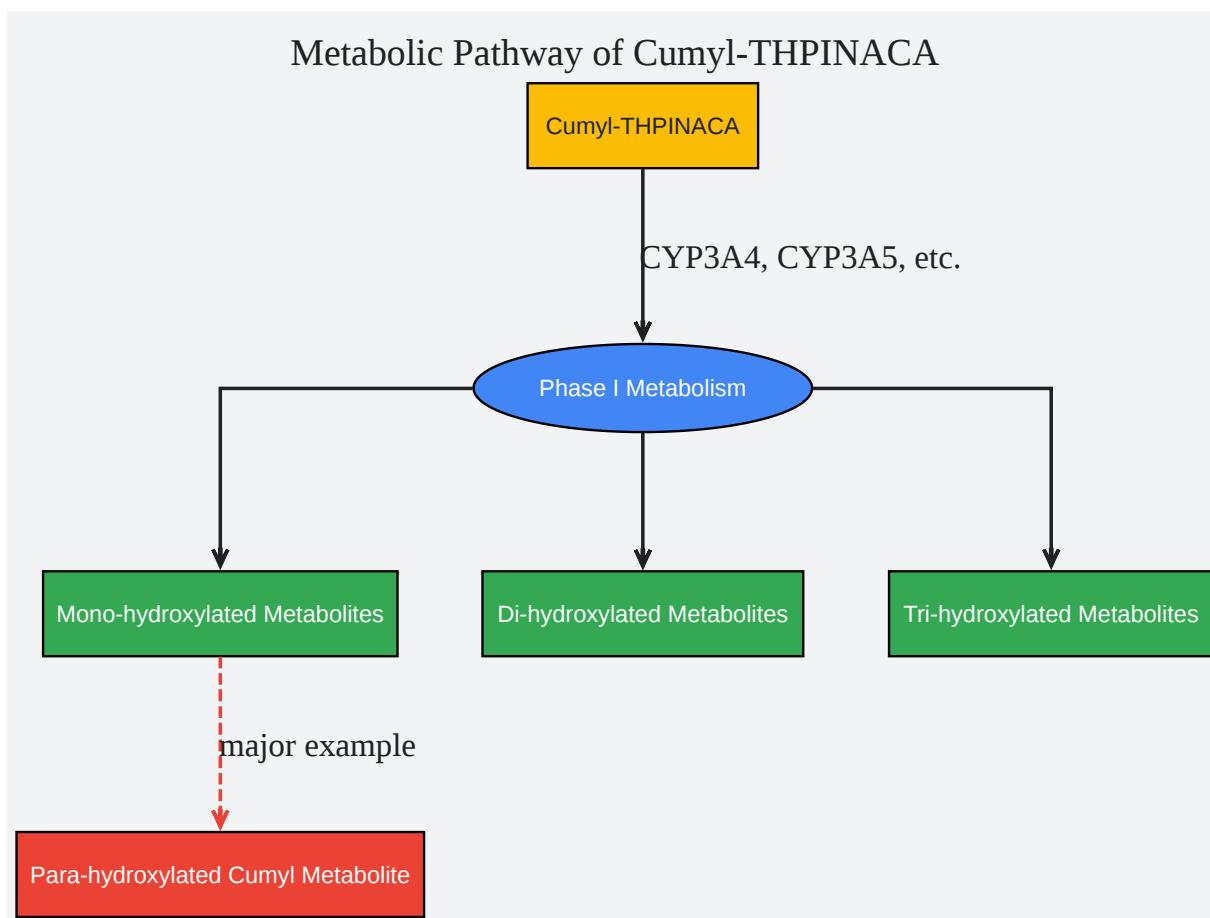
Metabolism

In vitro studies have demonstrated that **Cumyl-THPINACA** undergoes rapid and extensive metabolism, primarily through oxidative pathways.^{[6][7]} The in vitro half-life has been determined to be approximately 4.9 minutes.^[7]

Metabolic Pathways

Metabolic profiling using human liver microsomes has identified a significant number of metabolites.^[6] The primary metabolic transformations include mono-, di-, and tri-hydroxylation of the cumyl and tetrahydropyran moieties.^[6] The para-hydroxylated metabolite of the cumyl group has been specifically identified and synthesized for use as a reference standard in analytical testing.^[7] The cytochrome P450 enzymes CYP3A4 and CYP3A5 are the main contributors to its metabolism, with minor involvement from CYP2C8, CYP2C9, and CYP2C19.^[6]

[6]



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Metabolic Pathway of **Cumyl-THPINACA**

Experimental Protocols

The following sections outline standardized methodologies for the investigation of **Cumyl-THPINACA**.

Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the binding affinity (K_i) of **Cumyl-THPINACA** for CB1 and CB2 receptors.

Materials:

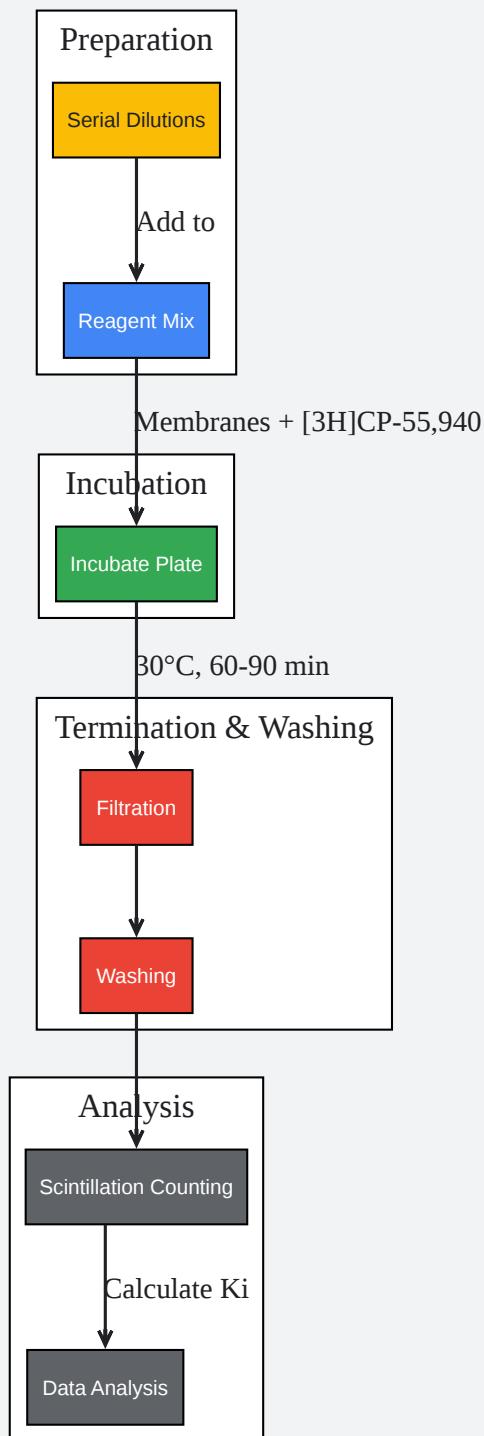
- Membrane preparations from cells expressing human CB1 or CB2 receptors.
- [³H]CP-55,940 (radioligand).
- Unlabeled CP-55,940 (for non-specific binding).
- **Cumyl-THPINACA** (test compound).
- Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA).
- 96-well plates.
- Glass fiber filters.
- Scintillation fluid.
- Scintillation counter.

Procedure:

- Prepare serial dilutions of **Cumyl-THPINACA** in binding buffer.
- In a 96-well plate, combine the cell membrane preparation, [³H]CP-55,940 (at a concentration near its K_d), and varying concentrations of **Cumyl-THPINACA**.
- For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled CP-55,940.
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.

- Quantify the bound radioactivity using a scintillation counter.
- Calculate the specific binding and determine the K_i value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

Radioligand Binding Assay Workflow



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Radioligand Binding Assay Workflow

In Vitro Metabolism Study using Human Liver Microsomes

This protocol outlines a method to identify the metabolites of **Cumyl-THPINACA** using human liver microsomes (HLMs).

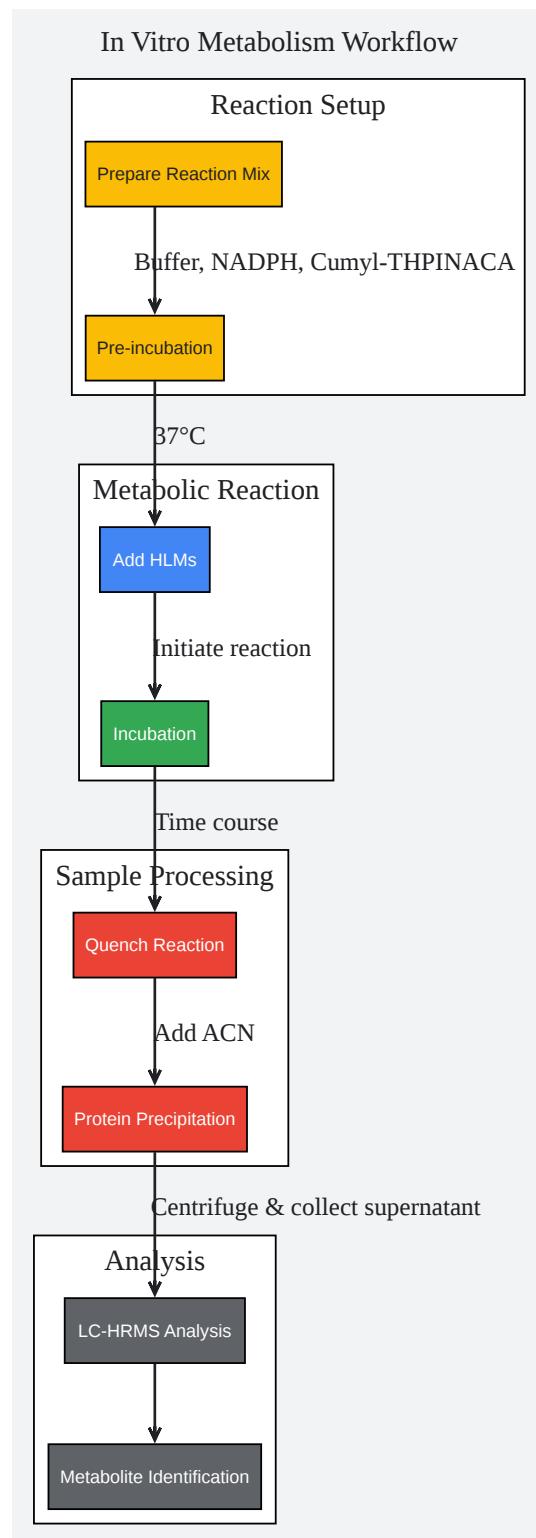
Materials:

- **Cumyl-THPINACA.**
- Pooled human liver microsomes (HLMs).
- NADPH regenerating system (Solutions A and B).
- Phosphate buffer (pH 7.4).
- Acetonitrile (ACN) for quenching.
- LC-HRMS system (Liquid Chromatography-High Resolution Mass Spectrometry).

Procedure:

- Prepare a working solution of **Cumyl-THPINACA** in a suitable organic solvent.
- In a microcentrifuge tube, combine phosphate buffer, NADPH regenerating system solutions, and the **Cumyl-THPINACA** working solution.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the metabolic reaction by adding the HLM suspension.
- Incubate the reaction mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction at each time point by adding ice-cold acetonitrile.

- Centrifuge the samples to precipitate proteins.
- Transfer the supernatant to a new tube for analysis.
- Analyze the samples using an LC-HRMS system to identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.



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In Vitro Metabolism Workflow

Conclusion

This technical guide consolidates the current scientific understanding of **Cumyl-THPINACA**, providing essential data and methodologies for the scientific community. The information presented on its physicochemical properties, potent cannabinoid receptor activity, and rapid metabolism underscores its significance in both forensic and pharmacological research. The detailed protocols and visual diagrams are intended to serve as a practical resource for researchers, facilitating standardized and reproducible investigations into this and other related synthetic cannabinoids. Further research is warranted to fully elucidate its toxicological profile and in vivo effects.

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